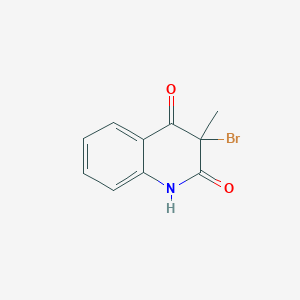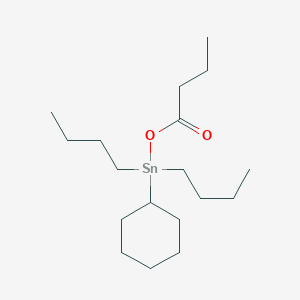
(Butanoyloxy)(dibutyl)cyclohexylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butanoyloxy)(dibutyl)cyclohexylstannane is an organotin compound characterized by the presence of a cyclohexyl group bonded to a tin atom, which is further substituted with butanoyloxy and dibutyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Butanoyloxy)(dibutyl)cyclohexylstannane typically involves the reaction of cyclohexyltin trichloride with butanoyl chloride and dibutylmagnesium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive tin compound. The general reaction scheme is as follows:
Cyclohexyltin trichloride+Butanoyl chloride+Dibutylmagnesium→this compound+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent flow rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of tin oxides and other oxidized derivatives.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The butanoyloxy and dibutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Tin oxides and other oxidized organotin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
(Butanoyloxy)(dibutyl)cyclohexylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (Butanoyloxy)(dibutyl)cyclohexylstannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(Butanoyloxy)(dibutyl)tin: Similar structure but lacks the cyclohexyl group.
(Butanoyloxy)(dibutyl)phenylstannane: Similar structure but contains a phenyl group instead of a cyclohexyl group.
(Butanoyloxy)(dibutyl)methylstannane: Similar structure but contains a methyl group instead of a cyclohexyl group.
Uniqueness: (Butanoyloxy)(dibutyl)cyclohexylstannane is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with molecular targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
142088-13-9 |
|---|---|
Formule moléculaire |
C18H36O2Sn |
Poids moléculaire |
403.2 g/mol |
Nom IUPAC |
[dibutyl(cyclohexyl)stannyl] butanoate |
InChI |
InChI=1S/C6H11.C4H8O2.2C4H9.Sn/c1-2-4-6-5-3-1;1-2-3-4(5)6;2*1-3-4-2;/h1H,2-6H2;2-3H2,1H3,(H,5,6);2*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
PLVRKRXUIROUOI-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(C1CCCCC1)OC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B12548416.png)
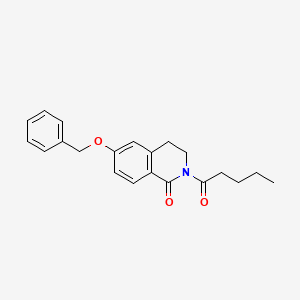
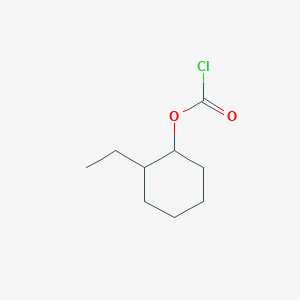

![Propane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2,2-dinitro-](/img/structure/B12548449.png)

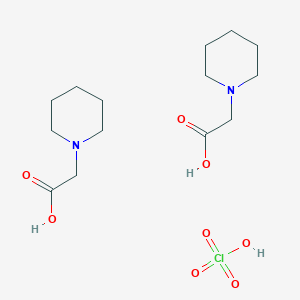


![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane](/img/structure/B12548489.png)
![4-[Hexyl(methyl)amino]-2-nitrobenzonitrile](/img/structure/B12548491.png)
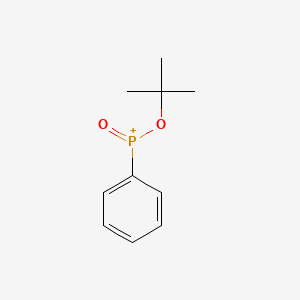
![5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane](/img/structure/B12548523.png)
